Gyrophorsäure

Übersicht

Beschreibung

Gyrophoric acid is a tridepside compound predominantly found in various lichen species, such as Cryptothecia rubrocincta, Xanthoparmelia pokomyi, and many species within the genera Actinogyra, Lasallia, and Umbilicaria . This compound has garnered significant attention due to its potential biological effects, including antioxidant, antibacterial, cytotoxic, and antitumor activities .

Wissenschaftliche Forschungsanwendungen

Gyrophorsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer für die Synthese verschiedener Depsidderivate verwendet.

Industrie: In der Herstellung von Naturfarbstoffen und als antimikrobielles Mittel eingesetzt.

5. Wirkmechanismus

This compound entfaltet ihre Wirkungen über mehrere Mechanismen:

Topoisomerase-Inhibition: Sie inhibiert die Topoisomerase-1-Aktivität, was zu DNA-Schäden und Aktivierung des p53/p21-DNA-Schadenswegs führt.

Apoptose-Induktion: Sie fördert die Apoptose durch Aktivierung von Caspase-3 und Induktion der PARP-Spaltung.

Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und reduziert oxidativen Stress.

Wirkmechanismus

Target of Action

Gyrophoric acid primarily targets topoisomerase 1 in mammalian cells . Topoisomerase 1 is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target for many anticancer drugs .

Mode of Action

Gyrophoric acid inhibits the activity of topoisomerase 1 . This inhibition leads to DNA damage and the activation of the p53/p21 DNA damage pathway . The p53/p21 pathway is a critical regulator of the cell cycle and plays a significant role in preventing the proliferation of cells with damaged DNA .

Biochemical Pathways

The inhibition of topoisomerase 1 by gyrophoric acid leads to a cascade of events in the cell. It causes cell cycle arrest , compromises cell survival , and promotes apoptosis . Apoptosis is a form of programmed cell death, which helps in removing damaged or unwanted cells from the body .

Pharmacokinetics

The pharmacokinetic properties of gyrophoric acid are directly associated with its biological activities . The stability of gyrophoric acid in various pH levels was assessed, and it was found to be stable . Its microsomal stability in rat liver microsomes was also evaluated . Furthermore, it was found that gyrophoric acid binds to human serum albumin (HSA), which is crucial for understanding its pharmacokinetics and pharmacodynamics .

Result of Action

The result of gyrophoric acid’s action is the induction of apoptosis in cells, leading to a decrease in cell survival . This makes gyrophoric acid a potential candidate for anticancer therapy . Moreover, it has been shown to change the behavior of healthy laboratory rats in vivo .

Action Environment

Gyrophoric acid is a lichen secondary metabolite . Lichens are unique organisms that produce many chemical compounds known as secondary metabolites or lichen acids . These compounds have demonstrated various pharmaceutical activities, including antimicrobial, antiproliferative, antioxidant, antiviral, and anti-inflammatory activities . The action, efficacy, and stability of gyrophoric acid can be influenced by various environmental factors, including pH and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

Gyrophoric acid shows DPPH radical scavenging activity with an IC50 value of 105.75 µg/ml . It has been examined in a series of studies as an effective anticancer drug because it impinges on topoisomerase 1 activity .

Cellular Effects

Gyrophoric acid has been shown to have anti-proliferative activity against HeLa (human cervix carcinoma) and other tumor cells . It leads to a significant decrease of mitochondrial membrane potential in ovarian cancer cells A2780 after 24h long exposure but not in HT-29 colon adenocarcinoma cells . Gyrophoric acid treatment on HeLa cells clearly indicates ROS production and apoptosis as form of occurred cell death .

Molecular Mechanism

Gyrophoric acid has been examined in a series of studies as an effective anticancer drug because it impinges on topoisomerase 1 activity, as well as causes cell cycle arrest, comprises cell survival, and promotes apoptosis . It suppresses mammalian cell cycle progression by blocking Topoisomerase 1 activity (encoded by the TOP1 gene) .

Temporal Effects in Laboratory Settings

The stability of Gyrophoric acid in various pH was assessed by conducting repeated UV-VIS spectral measurements . Microsomal stability in rat liver microsomes was performed using Ultra-Performance LC/MS .

Dosage Effects in Animal Models

In an in vivo experiment, 24 Sprague-Dawley rats were used. The animals were divided into groups, some of which consisted of animals with daily administered Gyrophoric acid (10 mg/kg body weight) in an ethanol-water solution per os for a one-month period .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gyrophoric acid can be synthesized through the esterification of orsellinic acid derivatives. The process involves the reaction of orsellinic acid with appropriate alcohols under acidic conditions to form the depside structure. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: Industrial production of gyrophoric acid often involves the extraction from lichens. The process includes:

Collection and Drying: Lichens containing gyrophoric acid are collected and dried.

Extraction: The dried lichens are subjected to solvent extraction using ethanol or methanol.

Analyse Chemischer Reaktionen

Reaktionstypen: Gyrophorsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Depsidderivate führen.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung von Ester- oder Etherderivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Reduzierte Depsidderivate.

Substitution: Ester- oder Etherderivate.

Vergleich Mit ähnlichen Verbindungen

Gyrophorsäure wird mit anderen ähnlichen Flechten-Derivaten verglichen, wie z. B.:

Usninsäure: Beide haben antimikrobielle und Antikrebsaktivitäten, aber this compound ist effektiver bei der Induktion der Apoptose.

Salazinsäure: Ähnliche antioxidative Aktivitäten, aber this compound hat ein breiteres Spektrum an biologischen Wirkungen.

Physodinsäure: Beide zeigen zytotoxische Wirkungen, aber this compound hat einen einzigartigen Mechanismus der Topoisomerase-Inhibition.

Ähnliche Verbindungen:

- Usninsäure

- Salazinsäure

- Physodinsäure

- Umbilicarinsäure

- Hiascisäure

Biologische Aktivität

Gyrophoric acid (GA) is a secondary metabolite derived from various lichen species, particularly noted for its diverse biological activities. This article synthesizes findings from multiple studies, highlighting GA's potential therapeutic applications, particularly in cancer treatment, neuroprotection, and its antioxidant properties.

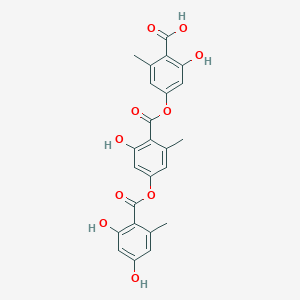

Chemical Structure and Properties

Gyrophoric acid is characterized by its polyaromatic depside structure, which includes functional carboxyl and hydroxyl side-groups, allowing for selective interactions with enzymatic active sites. Its molecular formula is with a molecular weight of 468.4 g/mol. The compound exhibits low solubility in alkaline environments but remains stable across varying pH levels, making it a candidate for further pharmacological exploration .

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of gyrophoric acid on various cancer cell lines:

- Cytotoxicity : GA has demonstrated significant cytotoxic properties against several cancer cell lines, including breast cancer (MCF-7), colorectal cancer (LS174), and skin cancer (Fem-X). For instance, GA reduced cell viability in MCF-7 cells by 98% .

- Mechanism of Action : The compound inhibits topoisomerase I activity, leading to cell cycle arrest and apoptosis. This mechanism underlies its potential as an anticancer agent .

- IC50 Values : The IC50 values for GA against different cancer types are as follows:

Neuroprotective Effects

Recent studies have explored GA's neuroprotective properties:

- In Vivo Studies : An investigation into the effects of GA on stress-induced depressive-like states in rats revealed that GA administration increased neurogenesis and exhibited antioxidant effects by reducing reactive oxygen species (ROS) levels in leukocytes .

- Behavioral Impact : In behavioral tests, GA-treated rats showed increased exploratory behavior, suggesting potential anxiolytic effects .

Antioxidant Properties

Gyrophoric acid has been shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD2) in fibroblasts exposed to UV radiation. This suggests a protective role against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits topoisomerase I; induces apoptosis; effective against various cancer cell lines. |

| Neuroprotective | Stimulates neurogenesis; reduces oxidative stress; potential anxiolytic effects. |

| Antioxidant | Enhances antioxidant enzyme expression; protects cells from oxidative damage. |

| Antimicrobial | Exhibits antibacterial and antifungal properties; effective against specific pathogens. |

Case Studies and Research Findings

- Cytotoxic Evaluation in Breast Cancer : A study isolated gyrophoric acid from Umbilicaria muhlenbergii and evaluated its cytotoxic effects on MCF-7 cells, demonstrating a significant reduction in cell viability .

- In Vivo Neurogenesis Study : Research on Wistar rats indicated that GA could promote neurogenesis under stress conditions, highlighting its potential for treating stress-related disorders .

- Antioxidant Mechanisms : Studies have shown that GA can modulate oxidative stress responses in fibroblasts, suggesting broader implications for skin health and aging .

Eigenschaften

IUPAC Name |

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQPZSQVWCPVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203289 | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-89-0 | |

| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gyrophoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYROPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.